(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
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Overview
Description
“(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride” is a chemical compound that belongs to the benzimidazole family . The benzimidazole moiety is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . For example, one common method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCC1=NC2=CC(F)=CC=C2N1.Cl.Cl
. The InChI code for this compound is 1S/C8H8ClN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H
. Physical And Chemical Properties Analysis
The empirical formula of this compound isC8H8ClN3
. It has a molecular weight of 181.62 . The compound is solid in form .
Scientific Research Applications
- A novel series of clubbed triazoles with fluorine benzimidazole derivatives were synthesized and screened for H37Rv inhibitor activity as a potential treatment for tuberculosis. Among these derivatives, compound 7 (which corresponds to EN300-7541492 ) exhibited significant antimicrobial and antimycobacterial activities .
- Researchers synthesized 2-(2,2,2)-trifluoroethyl benzimidazole derivatives and evaluated them as tissue-selective androgen receptor modulators (SARMs) . Compound 54, specifically 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol , demonstrated both good muscle agonism and prostate inhibition .
- The reaction catalyzed by CuCl and TMEDA (tetramethylethylenediamine) in DMSO at 120°C yielded the product in good yields. This reaction showed tolerance toward aliphatic, heterocyclic aldehydes, and functional groups such as ester, nitro, and chloro on aromatic rings, resulting in the desired products .
Antimicrobial and Antimycobacterial Activities
Androgen Receptor Modulation
Cu-Catalyzed Synthesis
Future Directions
properties
IUPAC Name |
(5-chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURGPCLWRGLZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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